7-Bromo-4-methylquinolin-2(1h)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of 7-Bromo-4-methylquinolin-2(1H)-one and related compounds typically involves multi-step chemical reactions that may include lithiation, formylation, reductive amination, and cyclization processes. For example, a related compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline, was synthesized via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009). These methods showcase the complexity and versatility of synthetic routes available for quinoline derivatives.
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-methylquinolin-2(1H)-one can be elucidated using various spectroscopic techniques such as NMR, IR, and MS, along with X-ray crystallography. These techniques provide detailed information on the molecular geometry, electronic structure, and bonding patterns within the molecule. For instance, the structure of a related compound, 7-hydroxy-4-methylquinolin-2(1H)-one, was confirmed through IR, NMR spectral data, elemental analyses, and X-ray diffractometry (Deshmukh, Dhongade-Desai, & Chavan, 2005).
Aplicaciones Científicas De Investigación
Synthesis Applications
The compound 7-Bromo-4-methylquinolin-2(1H)-one and its derivatives are primarily used in synthetic chemistry. A study by Wlodarczyk et al. (2011) describes its use in the Knorr synthesis, where it is a key intermediate in preparing compounds like 6-bromo-2-chloro-4-methylquinoline. This synthesis is crucial in infectious disease research, highlighting its importance in developing potential therapeutic agents (Wlodarczyk et al., 2011).
Anticancer Research
A significant area of application for this compound is in anticancer research. Kubica et al. (2018) synthesized derivatives of 7-amino-4-methylquinolin2(1H)-one, showing potential as anticancer agents. These compounds demonstrated selective activity against cancer cells, offering a basis for developing new anti-cancer drugs (Kubica et al., 2018).
Antiangiogenic Effects
Mabeta et al. (2009) evaluated the antiangiogenic effects of 2-aryl-3-bromoquinolin-4(1H)-ones and a NCH3-4-oxo derivative. Their research found that these compounds reduced endothelial cell numbers, inhibited neovessel growth, and lowered proangiogenic factors, indicating their potential use in therapies targeting angiogenesis, particularly in cancer treatment (Mabeta et al., 2009).
Spectroscopic and Structural Studies
Mphahlele et al. (2002) conducted structural studies of 2-aryl-3-bromoquinolin-4(1H)-one derivatives using spectroscopic and X-ray crystallographic techniques. Understanding the structural properties of these compounds aids in the rational design of pharmaceuticals and other materials (Mphahlele et al., 2002).
Antibacterial and Antifungal Activities
Deshmukh et al. (2005) synthesized 7-hydroxy-4-methylquinolin-2(1H)-one and tested its antibacterial and antifungal activities, contributing to the search for new antimicrobial agents (Deshmukh et al., 2005).
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-4-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVDHSVVOTZPAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303614 | |
Record name | 7-bromo-4-methylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methylquinolin-2(1h)-one | |
CAS RN |
89446-51-5 | |
Record name | 89446-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159382 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-bromo-4-methylquinolin-2(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50303614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-4-methyl-1,2-dihydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.